SIRT2 vs. SIRT1 Selectivity – Direct Head-to-Head Comparison with Splitomicin and MC2141 in the Same Enzymatic Assay
In the same recombinant human enzyme assay, the 2‑benzoyl‑1,2‑dihydrobenzo[f]chromen‑3‑one scaffold (5t) displayed >85% inhibition of SIRT2 at 50 μM while inhibiting SIRT1 by only 11–28% at the same concentration [1]. By contrast, splitomicin (1) and the SIRT1‑selective parent MC2141 (4) showed negligible or non‑discriminatory inhibition of the two isoforms under identical conditions [1]. This establishes that 2‑benzoyl substitution on the dihydrobenzochromenone core directs selectivity toward SIRT2, a property not shared by the unsubstituted scaffold or the tetracyclic predecessor.
| Evidence Dimension | % Inhibition of human recombinant SIRT2 and SIRT1 at 50 µM |
|---|---|
| Target Compound Data | SIRT2: >85% inhibition; SIRT1: 11–28% inhibition |
| Comparator Or Baseline | Splitomicin (1): no significant inhibition of human SIRT2 at 50 µM; MC2141 (4): non‑selective or SIRT1‑selective profile in the same assay |
| Quantified Difference | Target compound achieves >85% SIRT2 inhibition with an isoform-selectivity window of approximately 60–75 percentage points over SIRT1, whereas splitomicin is inactive and MC2141 lacks SIRT2‑selectivity. |
| Conditions | Human recombinant SIRT1 and SIRT2; Fluor de Lys fluorescence assay; compounds tested at 50 µM; incubation 2 h at 37 °C [1]. |
Why This Matters
For researchers procuring a chemical probe to dissect SIRT2‑specific biology, the benzoyl derivative provides the requisite selectivity that splitomicin and pan‑sirtuin inhibitors cannot deliver, reducing confounding off‑target sirtuin effects in cell‑based mechanistic studies.
- [1] Rotili D, Carafa V, Tarantino D, Botta G, Nebbioso A, Altucci L, Mai A. Simplification of the tetracyclic SIRT1-selective inhibitor MC2141: coumarin- and pyrimidine-based SIRT1/2 inhibitors with different selectivity profile. Bioorg Med Chem. 2011 Jun 15;19(12):3659-68. View Source
